![molecular formula C20H22N6O B2675559 1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one CAS No. 2380085-64-1](/img/structure/B2675559.png)
1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one
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Overview
Description
1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyridazinone derivatives and has been found to exhibit promising properties in various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one is not yet fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one exhibits significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity at low concentrations, making it a cost-effective option for research. However, one of the limitations is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research of 1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one. One area of interest is the development of novel drug delivery systems to enhance its bioavailability and efficacy. Another area of interest is the identification of its molecular targets and signaling pathways, which could lead to the development of more effective therapeutic strategies. Additionally, further studies are needed to investigate its potential applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity make it a cost-effective option for lab experiments. While its mechanism of action is not yet fully understood, its significant biochemical and physiological effects make it a potential candidate for the treatment of various diseases. Further research is needed to optimize its therapeutic potential and identify its molecular targets and signaling pathways.
Synthesis Methods
The synthesis of 1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one involves a multi-step process. The starting material is 6-pyridin-3-ylpyridazine-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(piperazin-1-yl)methylpyridine to form the intermediate product. This intermediate is further reacted with methyl iodide to obtain the final product.
Scientific Research Applications
1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-24-8-6-16(13-20(24)27)15-25-9-11-26(12-10-25)19-5-4-18(22-23-19)17-3-2-7-21-14-17/h2-8,13-14H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMCSRNTBNBACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-({4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one |
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